6-Oxabicyclo[3.1.0]hex-3-en-2-one
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Overview
Description
6-Oxabicyclo[3.1.0]hex-3-en-2-one is a chemical compound with the molecular formula C5H4O2. It is characterized by a bicyclic structure containing an oxygen atom and a double bond. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-Oxabicyclo[3.1.0]hex-3-en-2-one involves the ozonolysis of (1R,cis)-4,7,7-trimethyl-3-oxabicyclo[4.1.0]hept-4-en-2-one. This reaction is highly sensitive to the solvent and reductant used. The maximum yield is achieved with ozonolysis at -5°C in alcohols . Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst and blue LED irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.1.0]hex-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different isomers of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the oxygen atom
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as ozone and hydrogen peroxide.
Reducing agents: Such as zinc-acetic acid and tributyltin hydride.
Substitution reagents: Such as halogens and nucleophiles
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, ozonolysis can yield 4-hydroxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hex-2-one, while reduction can produce different isomers of 6-bromo-3-oxabicyclo[3.1.0]hexane .
Scientific Research Applications
6-Oxabicyclo[3.1.0]hex-3-en-2-one has several scientific research applications, including:
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.1.0]hex-3-en-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure allows it to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.1.0]hexane: A similar compound with a saturated bicyclic structure.
6-Oxabicyclo[3.1.0]hexane-2-undecanoic acid methyl ester: A derivative with an extended carbon chain and ester functional group
Uniqueness
6-Oxabicyclo[3.1.0]hex-3-en-2-one is unique due to its unsaturated bicyclic structure, which imparts distinct reactivity and properties compared to its saturated analogs. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
6-oxabicyclo[3.1.0]hex-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-3-1-2-4-5(3)7-4/h1-2,4-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJAJFCHSYNWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2C1O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10532140 |
Source
|
Record name | 6-Oxabicyclo[3.1.0]hex-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10532140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68781-88-4 |
Source
|
Record name | 6-Oxabicyclo[3.1.0]hex-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10532140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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